N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a thiazole ring substituted with acetyl and methyl groups, as well as a chlorobenzenesulfonyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be acetylated and methylated using acetic anhydride and methyl iodide under basic conditions.
Sulfonylation: The chlorobenzenesulfonyl group can be introduced by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Amidation: Finally, the acetamide group can be formed by reacting the sulfonylated intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential lead compound for drug development targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide
- N-(5-acetyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide is unique due to the specific substitution pattern on the thiazole ring and the presence of both acetyl and methyl groups, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTPXKKWWPGCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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